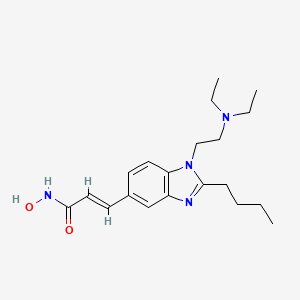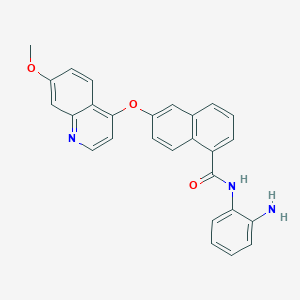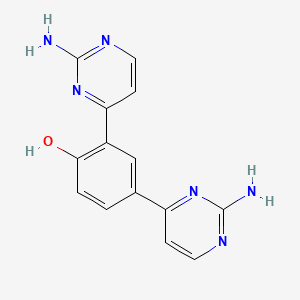
Pracinostat
Descripción general
Descripción
Pracinostat is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor based on hydroxamic acid . It has potential anti-tumor activity characterized by favorable physicochemical, pharmaceutical, and pharmacokinetic properties .
Molecular Structure Analysis
Pracinostat’s molecular formula is C20H30N4O2 . The molecular weight is 358.486 g/mol . The structure of Pracinostat has been analyzed through various methods including 2D Structure, 3D Conformer, and SMILES .
Chemical Reactions Analysis
Pracinostat inhibits HDAC activity, which results in the accumulation of acetylated histones . This leads to an open chromatin structure and transcriptional activation . In vitro, Pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Physical And Chemical Properties Analysis
Pracinostat has a molecular weight of 358.486 g/mol and a chemical formula of C20H30N4O2 . The oral bioavailability in mice is 34% .
Aplicaciones Científicas De Investigación
Glioma Treatment
Results: Pracinostat inhibited proliferation, induced apoptosis, and reduced migration and invasion in human glioma cell lines. It increased the expression of TIMP3 and decreased the expression of MMP2, MMP9, and VEGF. Pracinostat also inhibited the PI3K/Akt signaling pathway and the STAT3 pathway, supporting its potential clinical use in glioma treatment .
Acute Myeloid Leukemia (AML) Therapy
Results: The hypothesis is that HDAC inhibition by Pracinostat may mediate histone unwinding, allowing for more effective DNA-targeted delivery of calicheamicin within AML blasts. Pracinostat has shown potential anti-leukemic activity as a single agent .
Epigenetic Modulation
Results: Pracinostat’s role as an HDAC inhibitor suggests its ability to induce an open chromatin structure and modulate gene expression, which is crucial for cancer treatment strategies .
Potential Oral Therapy for Tumors
Results: Data suggest that Pracinostat is a potent and effective anti-tumor drug with the potential for oral administration in treating a variety of tumors .
Safety And Hazards
Direcciones Futuras
Pracinostat has demonstrated significant anti-tumor effects on a variety of tumors, and it is currently being investigated for its role in human glioma . There are also ongoing studies exploring the benefit of adding Pracinostat to other treatments for myelodysplastic syndromes . The results strongly support the potential clinical use of Pracinostat as a novel therapy for human glioma in the near future .
Propiedades
IUPAC Name |
(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239196 | |
| Record name | Pracinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized. | |
| Record name | Pracinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pracinostat | |
CAS RN |
929016-96-6 | |
| Record name | Pracinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929016-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pracinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pracinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pracinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRACINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Pracinostat, and what is its primary target?
A1: Pracinostat (also known as SB939) is a potent, orally available histone deacetylase inhibitor (HDACi) [, , , ]. It targets and inhibits histone deacetylases, specifically showing selectivity for Class I, II, and IV isoforms [, , , , ].
Q2: How does Pracinostat exert its anticancer effects?
A2: Pracinostat inhibits histone deacetylases, leading to increased histone acetylation [, ]. This results in altered gene expression, promoting cell cycle arrest, differentiation, and programmed cell death in cancer cells [, ].
Q3: Does Pracinostat target any specific genes or pathways in cancer cells?
A3: Research indicates that Pracinostat can restore the expression of specific genes silenced in cancer cells. For instance, it reactivates the expression of Activating Transcription Factor 3 (ATF3) in bladder cancer models []. In Small Cell Lung Cancer (SCLC), Pracinostat treatment restored the expression of CDH1, a gene often suppressed due to CREBBP loss, and exhibited enhanced effectiveness in CREBBP-deleted tumors [].
Q4: Is Pracinostat's activity limited to histone proteins?
A4: While primarily known for histone deacetylase inhibition, research suggests that Pracinostat might also influence the acetylation status of non-histone proteins, potentially contributing to its anticancer effects [, ].
Q5: What is the molecular formula and weight of Pracinostat?
A5: Regrettably, the provided research abstracts do not specify the molecular formula and weight of Pracinostat. This information is crucial for a comprehensive understanding of the compound's properties and behavior. Further investigation into publicly available chemical databases or the manufacturer's documentation is recommended.
Q6: Is there any spectroscopic data available for Pracinostat?
A6: Unfortunately, the provided research abstracts do not offer any spectroscopic data for Pracinostat. Spectroscopic techniques, such as NMR and IR spectroscopy, play a vital role in confirming the chemical structure and purity of compounds, which is essential for drug development and quality control. To access this data, referring to the original research publications, patents, or contacting the manufacturer might be necessary.
Q7: What are the pharmacokinetic properties of Pracinostat?
A7: Pracinostat exhibits excellent pharmacokinetic properties [, ]. Studies demonstrate high systemic clearance in preclinical models []. It also shows good oral absorption, metabolic stability, and a favorable pharmacokinetic profile [].
Q8: How is Pracinostat metabolized?
A8: Pracinostat is primarily metabolized by CYP3A4 and CYP1A2 enzymes in the liver [].
Q9: What types of cancers has Pracinostat shown preclinical and clinical activity against?
A10: Pracinostat exhibits preclinical activity against a broad range of cancers, including acute myeloid leukemia (AML) [, , , ], myelodysplastic syndromes (MDS) [, , , ], lymphoma [, ], bladder cancer [], and small cell lung cancer [].
Q10: What is the clinical trial experience with Pracinostat?
A11: Pracinostat has been investigated in various clinical trials, primarily focusing on hematologic malignancies. Notably, it progressed to phase 3 trials in combination with Azacitidine for newly diagnosed AML patients unfit for standard intensive chemotherapy [, ].
Q11: Are there any specific patient populations where Pracinostat has shown particular promise?
A12: Pracinostat combined with Azacitidine showed promising results in elderly patients with AML who were ineligible for intensive chemotherapy, achieving high response rates [, , ].
Q12: Are there biomarkers that can predict response to Pracinostat?
A13: Research suggests that ATF3 expression could serve as a potential biomarker for Pracinostat response in bladder cancer []. In AML, the clearance of somatic mutations after treatment with Pracinostat plus Azacitidine correlated with clinical response [].
Q13: Are there any known resistance mechanisms to Pracinostat?
A14: While specific resistance mechanisms to Pracinostat are not extensively detailed in the provided abstracts, research hints that DLBCL cells relying on oxidative phosphorylation (OxPhos) exhibit lower sensitivity to Pracinostat compared to B-cell receptor (BCR) dependent DLBCL cells [, ]. Inhibiting antioxidant production in these OxPhos-DLBCL cells restored sensitivity to Pracinostat, suggesting a potential resistance mechanism [].
Q14: Is there cross-resistance with other HDAC inhibitors?
A15: The observation that OxPhos-DLBCL cells demonstrated poorer sensitivity to other HDAC inhibitors, including Vorinostat, indicates a potential for cross-resistance among different HDAC inhibitors [].
Q15: What are the known toxicities associated with Pracinostat?
A16: The most frequently reported adverse events in clinical trials of Pracinostat, especially in combination with Azacitidine, include hematologic toxicities like thrombocytopenia, febrile neutropenia, neutropenia, and anemia [, , , ]. Fatigue, nausea, and gastrointestinal events were also observed [, , , ]. Higher doses of Pracinostat led to increased treatment discontinuations due to adverse events in a study of patients with higher-risk MDS, suggesting a dose-dependent toxicity profile [].
Q16: What is the impact of structural modifications on Pracinostat's activity?
A18: Interestingly, minor structural changes to Pracinostat can significantly impact its HDAC inhibitory activity. For example, shifting the N-hydroxyacrylamide attachment from the 5th to the 6th position of the benzimidazole ring completely abolished its inhibitory activity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)




![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)